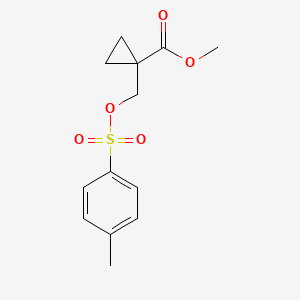
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is known for its unique structure, which includes a cyclopropane ring and a p-tolylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with p-toluenesulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The p-tolylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclopropane ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopropanecarboxylate can be compared with similar compounds such as:
Methyl 1-(P-tolylsulfonyl)cyclopropanecarboxylate: This compound lacks the oxymethyl group, which can affect its reactivity and applications.
Methyl 1-(P-tolylsulfonyloxymethyl)cyclobutanecarboxylate: The presence of a cyclobutane ring instead of a cyclopropane ring can lead to differences in chemical properties and reactivity.
Methyl 1-(P-tolylsulfonyloxymethyl)cyclopentanecarboxylate: The larger ring size can influence the compound’s stability and interactions with other molecules.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C13H16O5S |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
methyl 1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O5S/c1-10-3-5-11(6-4-10)19(15,16)18-9-13(7-8-13)12(14)17-2/h3-6H,7-9H2,1-2H3 |
Clave InChI |
POSUPXVVWUSRAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

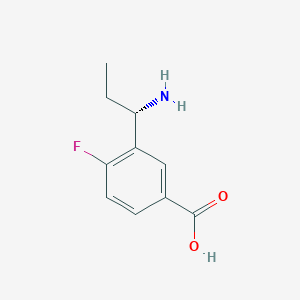
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
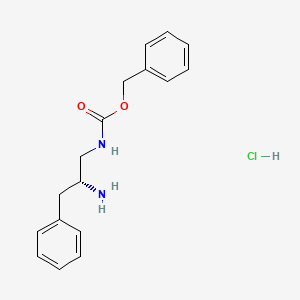

![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
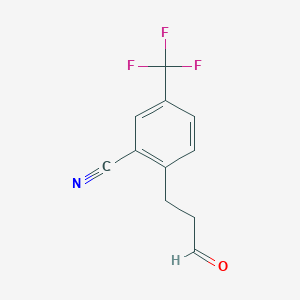
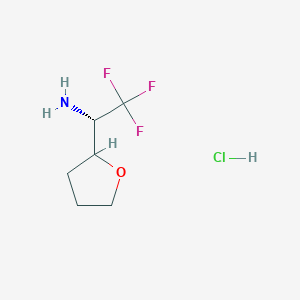
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)

